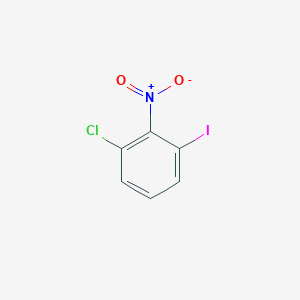

1-Chloro-3-iodo-2-nitrobenzene

Description

Significance of Halogenated Nitrobenzenes in Chemical Science

Halogenated nitrobenzenes are a class of organic compounds that play a crucial role in modern chemical science. The presence of both a halogen (such as chlorine, bromine, or iodine) and a nitro group on the benzene (B151609) ring imparts unique reactivity to these molecules. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. quora.comepa.gov This dual reactivity makes halogenated nitrobenzenes versatile building blocks in organic synthesis.

The selective hydrogenation of halogenated nitrobenzenes is a particularly important industrial reaction, leading to the production of halogenated anilines, which are key precursors for many dyes, pharmaceuticals, and agrochemicals. researchgate.netgrafiati.com The challenge in this process lies in selectively reducing the nitro group without removing the halogen atom (dehalogenation), which has been a subject of extensive research. researchgate.netgrafiati.com The ability to perform various chemical transformations, including cross-coupling reactions and nucleophilic substitutions, positions these compounds as valuable intermediates in the creation of complex molecular structures.

Historical Context of 1-Chloro-3-iodo-2-nitrobenzene Investigation

The investigation of this compound is rooted in the broader history of aromatic chemistry. The journey began with the first synthesis of nitrobenzene (B124822) in 1834 by Eilhardt Mitscherlich, who treated benzene with fuming nitric acid. britannica.com This discovery laid the foundation for the vast field of nitroaromatic chemistry.

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its utility as a chemical intermediate in the synthesis of novel organic compounds. lookchem.com The strategic placement of the chloro, iodo, and nitro groups on the benzene ring allows for a range of chemical modifications, making it a versatile starting material.

The primary objectives of research involving this compound include:

Developing new synthetic methodologies: Researchers explore new and efficient ways to synthesize this compound and to use it in subsequent reactions.

Synthesizing complex molecules: It serves as a building block for creating more intricate molecules with potential applications in medicinal chemistry and materials science. The presence of three distinct reactive sites enables sequential chemical transformations.

Investigating reaction mechanisms: Studies are conducted to understand the mechanisms of reactions involving this compound, such as nucleophilic aromatic substitution and cross-coupling reactions. quora.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₃ClINO₂ |

| Molecular Weight | 283.45 g/mol |

| Melting Point | 60-61°C |

| Boiling Point | 312.3 ± 27.0 °C |

| Density | 2.1 ± 0.1 g/cm³ |

| Appearance | Solid |

Data sourced from multiple references. lookchem.comchemsrc.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-3-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRLPIZQDPPPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594716 | |

| Record name | 1-Chloro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-42-8 | |

| Record name | 1-Chloro-3-iodo-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloro 3 Iodo 2 Nitrobenzene and Its Analogues

Strategies for Regioselective Halogenation and Nitration of Benzene (B151609) Derivatives

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) represents a fundamental approach for functionalizing benzene rings. scribd.com, libretexts.org The mechanism involves an initial attack by a strong electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edu, libretexts.org The success of synthesizing a polysubstituted compound like 1-chloro-3-iodo-2-nitrobenzene via EAS relies heavily on the directing effects of the substituents already present on the ring. msu.edu

Halogens (Cl, I) are ortho-, para-directing groups, while the nitro (NO₂) group is a strong deactivator and a meta-director. The order in which these groups are introduced is therefore critical to achieving the desired 1,2,3-substitution pattern. lumenlearning.com

A direct and effective EAS method for synthesizing the target compound is the oxidative iodination of a suitable precursor. One documented approach involves the direct iodination of 2-chloro-3-nitrobenzene. This reaction utilizes iodine in the presence of an oxidizing agent, such as sodium periodate (B1199274) or a mixture of nitric and sulfuric acids, typically in an acetic acid solvent. , scirp.org The electrophilic iodine species generated in situ is directed by the existing chloro and nitro groups. The nitro group directs meta (to position 5), while the chloro group directs ortho and para (to positions 4 and 6). However, the formation of this compound in this case points to a complex interplay of directing effects where iodination occurs ortho to the nitro group and meta to the chlorine atom, a regioselectivity that can be achieved under specific oxidative conditions.

Table 1: Electrophilic Iodination of 2-chloro-3-nitrobenzene

| Reagents | Solvent | Temperature | Typical Yield | Purity |

|---|---|---|---|---|

| Iodine, Oxidizing Agent (e.g., Sodium Periodate) | Acetic Acid | ~64°C | 60-70% | >98% |

Data adapted from research findings on the preparation of this compound.

Directed Ortho-Metalation and Halogenation Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings that overcomes the limitations of classical EAS. uwindsor.ca, baranlab.org The strategy employs a directed metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi). baranlab.org This coordination facilitates the deprotonation of the nearest ortho-proton, generating a stabilized aryllithium species. This intermediate can then be trapped by an electrophile, such as a halogen source, to introduce a substituent with high regioselectivity. uwindsor.ca

While the nitro group itself is not a suitable DMG due to its reactivity with organolithium reagents, other groups can be employed to direct halogenation before being converted to or introduced alongside a nitro group. uwindsor.ca For instance, groups like amides (-CONEt₂), carbamates (-OCONEt₂), and methoxy (B1213986) (-OMe) are excellent DMGs. uwindsor.ca, nih.gov A synthetic sequence could involve a DoM reaction on a benzene ring bearing a strong DMG to introduce a halogen at a specific position. Subsequent manipulation of the DMG and nitration would then lead to the desired polysubstituted product. vulcanchem.com

For example, the synthesis of a related compound, 2-fluoro-3-iodo-4-methoxy-1-nitrobenzene, involves a DoM-fluorination step. vulcanchem.com This highlights the utility of DoM in constructing complex halogenated nitrobenzenes where traditional EAS methods might fail to provide the correct isomer.

Multi-Step Synthetic Sequences and Reaction Optimization

The synthesis of this compound often requires multi-step sequences where reaction conditions are carefully optimized to maximize yield and ensure regiochemical control.

Coupling Reactions in the Synthesis of this compound Precursors

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. smolecule.com, researchgate.net These reactions can be employed to construct complex aryl precursors that are later subjected to halogenation or nitration. For instance, a halogenated nitrobenzene (B124822) can be coupled with an organoboron reagent to build a more elaborate molecular framework. , smolecule.com

The presence of chloro and iodo groups in precursors makes them suitable for various cross-coupling reactions. smolecule.com Specifically, the C-I bond is highly reactive in palladium-catalyzed reactions like the Suzuki, Sonogashira, and Negishi couplings. , vulcanchem.com This allows for the strategic introduction of aryl or vinyl groups. While not a direct route to this compound, these coupling reactions are vital for creating analogues or more complex molecules starting from it or its precursors. For example, 4-chloro-2-iodo-1-nitrobenzene (B66092) is used as a starting material in Suzuki-Miyaura couplings to synthesize biaryl compounds. smolecule.com

Table 2: Suzuki Cross-Coupling of a Halogenated Nitrobenzene Precursor

| Catalyst | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Methanol/Water | 80°C (Microwave) | Efficient formation of 2-nitrobiphenyls |

This table illustrates a general method for the Suzuki coupling of 1-chloro-2-nitrobenzene (B146284) derivatives. researchgate.net

Diazotization and Halogenation Reactions

The Sandmeyer reaction and related diazotization processes provide a reliable method for introducing halogens onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂). google.com, masterorganicchemistry.com This diazonium salt can then be displaced by a halide nucleophile, often using a copper(I) salt as a catalyst. google.com, masterorganicchemistry.com

To synthesize this compound, a potential route involves the diazotization of a corresponding aniline (B41778) precursor. A plausible precursor would be 3-chloro-2-nitroaniline. The synthesis of this specific aniline is a critical preliminary step. Once obtained, the amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, to form the diazonium salt. lkouniv.ac.in, masterorganicchemistry.com Subsequent treatment with a source of iodide, such as potassium iodide (KI), displaces the diazo group to yield the final product, this compound. lkouniv.ac.in The replacement of a diazo group by iodine is particularly efficient and does not typically require a copper catalyst. lkouniv.ac.in

Table 3: Diazotization-Iodination Sequence

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 3-Chloro-2-nitroaniline | 1. NaNO₂, H⁺2. KI | 3-Chloro-2-nitrobenzenediazonium salt | This compound |

This represents a hypothetical but chemically sound pathway based on the principles of the Sandmeyer reaction. lkouniv.ac.in, vanderbilt.edu

Nitration Procedures and Isomer Control

The nitration of an aromatic ring is a classic EAS reaction, typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Controlling the regioselectivity of nitration is paramount when multiple positions are available for substitution. dtic.mil

In a potential synthesis of this compound, the nitration of 1-chloro-3-iodobenzene (B1293798) is a key step. solubilityofthings.com Both chlorine and iodine are ortho-, para-directing substituents. Therefore, they direct the incoming nitro group to positions 2, 4, and 6.

Position 2: Ortho to both Cl and I.

Position 4: Para to Cl and ortho to I.

Position 6: Ortho to Cl and para to I.

Achieving selective nitration at the desired position 2 requires careful control of reaction conditions. The steric hindrance between the two halogen atoms might disfavor substitution at this position, yet it is electronically activated by both. The distribution of isomers can be influenced by factors such as the composition of the nitrating acid, temperature, and the presence of additives. dtic.mil, dtic.mil For example, altering the acid medium, such as by adding phosphoric acid to the nitrating mixture of nitric and sulfuric acids, has been shown to change the isomer ratios in the nitration of other dichlorobenzenes. google.com This is attributed to changes in the nature of the nitrating agent and the reaction medium. google.com Research into metal-mediated nitration has also shown that catalysts can alter isomer distributions, offering an alternative approach for controlling selectivity. dtic.mil, dtic.mil

Green Chemistry Principles in this compound Synthesis

The synthesis of halogenated nitroaromatics is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous materials, safer solvents, and energy-efficient methods. In the context of this compound and its analogues, this has led to the exploration of solvent-free reactions, advanced catalytic systems, and energy-efficient techniques like microwave and ultrasound irradiation.

Solvent-Free and Reduced-Solvent Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net Solvent-free synthesis is a highly effective approach toward achieving this goal. researchgate.net

Solvent-free, or solid-state, reactions can lead to higher efficiency, shorter reaction times, and easier product purification. For instance, an efficient solvent-free nucleophilic aromatic substitution has been demonstrated for the reaction of 1-chloro-2-nitrobenzene with various anilines to produce N-substituted nitro anilines in good to excellent yields. researchgate.net This methodology avoids the use of high-boiling point solvents like DMF or DMSO that are traditionally required. researchgate.net The effect of different salts on the reaction has also been studied, showing that the choice of base can significantly influence yield. researchgate.net

Table 1: Effect of Different Salts on the Solvent-Free Reaction of 1-Chloro-2-nitrobenzene with Aniline

| Salt | Substituent (R1) | Substituent (R2) | Yield (%) |

|---|---|---|---|

| Sodium carbonate | H | H | 88 |

| Sodium carbonate | CH₃ | H | 90 |

| Sodium carbonate | H | CH₃ | 80 |

| Sodium carbonate | Cl | H | 75 |

| Potassium acetate | H | H | 58 |

| Potassium acetate | CH₃ | H | 63 |

This table is adapted from a study on an analogue, 1-chloro-2-nitrobenzene, to illustrate the impact of reagents in solvent-free conditions. researchgate.net

Another green alternative to conventional solvents is the use of Deep Eutectic Solvents (DESs). rsc.org DESs are mixtures of compounds that have a much lower melting point than their individual components and are often biodegradable and inexpensive. rsc.org For example, a DES derived from choline (B1196258) chloride and imidazole (B134444) has been employed as an efficient catalyst for the one-pot, solvent-free synthesis of 2-substituted benzothiazole (B30560) derivatives from o-chloronitrobenzene. rsc.org This approach highlights the dual role of DESs as both a reaction medium and a catalyst, streamlining the synthetic process. rsc.org

Where solvents are necessary, reduced-solvent methodologies are employed. This can involve using a minimal amount of a solvent to facilitate a reaction. A method for synthesizing aryl iodides from arylhydrazine hydrochlorides and iodine uses a small amount of dimethyl sulfoxide (B87167) (DMSO) at 60°C, demonstrating a significant reduction in solvent volume compared to traditional solution-phase reactions. acs.org

Catalytic Approaches for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and greater selectivity, thereby minimizing waste.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. researchgate.net An efficient and simple method has been developed for the Suzuki cross-coupling of highly substituted 1-chloro-2-nitrobenzene derivatives with phenylboronic acid. researchgate.net This reaction uses the readily available and inexpensive tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst with sodium carbonate as the base in a methanol-water solvent system. researchgate.net This procedure shows high functional group tolerance and is a general method for synthesizing 2-nitrobiphenyls, which are important structural motifs. researchgate.net

Photocatalysis: Photocatalysis represents a frontier in sustainable synthesis, utilizing light energy to drive chemical reactions at ambient temperatures. A multifunctional catalyst, AuPt/monolayer titanate nanosheet (AuPt/TN), has been shown to be highly effective for the selective hydrogenation of halonitrobenzenes to haloanilines. acs.org This system uses ammonium (B1175870) formate (B1220265) as a hydrogen source and operates under ambient conditions. acs.org The bimetallic AuPt nanoclusters supported on titanate nanosheets demonstrate a synergistic effect: the platinum atoms are responsible for the hydrogenation of the nitro group, while the gold atoms suppress the undesired dehalogenation of the starting material or product. acs.org This approach achieves excellent conversion (>99%) and selectivity (>99%) for a variety of halonitrobenzenes. acs.org

Table 2: Overview of Sustainable Catalytic Methods for Nitroaromatic Analogues

| Catalytic System | Reaction Type | Substrate Example | Key Advantages |

|---|---|---|---|

| Pd(PPh₃)₄ / Na₂CO₃ | Suzuki Cross-Coupling | 1-Chloro-2-nitrobenzene | Uses inexpensive catalyst, high functional group tolerance, general method for 2-nitrobiphenyls. researchgate.net |

| AuPt/Titanate Nanosheet | Selective Photocatalytic Hydrogenation | 1-Chloro-2-nitrobenzene, 1-Iodo-2-nitrobenzene | High conversion and selectivity (>99%), ambient conditions, uses light energy. acs.org |

| [CholineCl][Imidazole]₂ | Condensation | o-Chloronitrobenzene | Inexpensive, environmentally friendly, acts as both catalyst and solvent. rsc.org |

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound technologies are energy-efficient alternatives to conventional heating methods that can dramatically accelerate reaction rates, increase yields, and improve product purity. anton-paar.comscirp.orgmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient internal heating of the reaction mixture by direct coupling of energy with polar molecules. anton-paar.com This technique can reduce reaction times from hours to minutes. anton-paar.comscirp.org In the context of this compound analogues, microwave heating has been successfully applied to Suzuki cross-coupling reactions, affording a fast reaction rate and excellent yields of 2-nitrobiphenyls. researchgate.net It has also been used in the synthesis of 1-(2-Nitrophenyl)-1H-indole from 1-iodo-2-nitrobenzene, demonstrating its utility in preparing complex derivatives. chemicalbook.comcookechem.com The key benefits include a significant reduction in reaction time, simple workup procedures, and often the elimination of side products. scirp.org

Ultrasound-Assisted Synthesis: Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to enhance chemical reactivity. mdpi.com This method can dramatically shorten preparation times. For example, the synthesis of chemically supported ionic liquids was reduced from 1920 minutes with conventional stirring to just 15 minutes using ultrasound irradiation. mdpi.com This technique has been applied to the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazol-2-amines and chromene derivatives, resulting in excellent yields (81–93%) and significantly reduced reaction times. semanticscholar.orgresearchgate.net The process is often performed under mild conditions and can lead to purer products. researchgate.net

Table 3: Comparison of Microwave/Ultrasound-Assisted vs. Conventional Methods

| Reaction/Process | Method | Reaction Time | Yield/Efficiency |

|---|---|---|---|

| Synthesis of N-substituted nitro anilines researchgate.net | Conventional | Long reaction times | Good to excellent |

| Suzuki Cross-Coupling researchgate.net | Microwave-Assisted | Minutes | Excellent |

| Synthesis of Ionic Liquids mdpi.com | Conventional Stirring | 1920 min | - |

| Synthesis of Ionic Liquids mdpi.com | Ultrasound-Assisted | 15 min | Higher efficiency |

| Synthesis of 1,3,4-oxadiazoles semanticscholar.org | Ultrasound-Assisted | Not specified | 81-93% |

Novel Synthetic Pathways to this compound and its Derivatives

Research into the synthesis of this compound and its derivatives continues to yield novel and more efficient methodologies, moving beyond classical nitration and halogenation reactions.

One innovative, metal- and base-free method involves the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine. acs.org The reaction proceeds by stirring an equimolar mixture of the reagents in a minimal amount of DMSO at a moderate temperature (60 °C). acs.org This pathway is notable for its operational simplicity and avoidance of heavy metal catalysts or strong bases, aligning with green chemistry principles. acs.org

Another advanced strategy is the iridium-catalyzed C–H borylation of haloarenes. While not directly producing the title compound, this method provides a powerful route to its derivatives. For example, 1-chloro-3-iodobenzene can undergo iridium-catalyzed C–H borylation to form 1-chloro-3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. evitachem.com This borylated intermediate is exceptionally versatile and can be used in subsequent cross-coupling reactions (like the Suzuki-Miyaura reaction) to introduce a wide variety of substituents, enabling the synthesis of complex derivatives that would be difficult to access through other means. evitachem.com

Furthermore, novel pathways are being developed for highly substituted analogues that can serve as precursors for complex molecules. The synthesis of 2,4-dichloro-1-iodo-6-nitrobenzene, for instance, has been reported as a precursor for preparing chiral polychlorinated biphenyl (B1667301) (PCB) derivatives via Suzuki coupling. researchgate.net The development of synthetic routes to such complex, multi-substituted nitrobenzenes is critical for research in fields like materials science and medicinal chemistry. researchgate.net

Mechanistic Investigations of 1 Chloro 3 Iodo 2 Nitrobenzene Chemical Transformations

Nucleophilic Aromatic Substitution Reactions of 1-Chloro-3-iodo-2-nitrobenzene

The presence of a nitro group, a potent electron-withdrawing substituent, significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr) reactions. This activation is a cornerstone of the compound's reactivity, enabling the displacement of its halogen substituents. The general mechanism for SNAr reactions on activated aryl halides is a two-step addition-elimination process. msu.edulumenlearning.comlibretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged, tetrahedral intermediate. lumenlearning.comlibretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this stage. libretexts.orgchemconnections.org In the second, faster step, the leaving group (a halide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.orgchemconnections.org

The reactivity and regioselectivity of nucleophilic attack on this compound are governed by the interplay of electronic effects from its three substituents.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is the primary activator for SNAr reactions. msu.edu Its position ortho to the chlorine atom and meta to the iodine atom is critical. When a nucleophile attacks the carbon bearing the chlorine, the negative charge of the intermediate can be delocalized onto the ortho-nitro group, providing significant resonance stabilization. msu.edulibretexts.org This stabilization lowers the activation energy for the reaction, substantially increasing the rate of substitution at the C1 position (chlorine-bearing carbon). msu.edulibretexts.org

Halogens (-Cl, -I): Halogens exhibit a dual electronic influence. Inductively, they are electron-withdrawing, which slightly increases the ring's electrophilicity. libretexts.org However, they are also capable of a weaker, electron-donating resonance effect. libretexts.org In the context of SNAr, their primary role is that of leaving groups. The presence of both chlorine and iodine on the same ring allows for potential selective transformations based on their differential reactivity.

The combined effect of these substituents makes the C1 position (ortho to the nitro group) the most likely site for nucleophilic attack due to the powerful stabilizing effect of the adjacent nitro group on the reaction intermediate.

The key intermediate in the SNAr reaction of this compound is a Meisenheimer complex. lumenlearning.comlibretexts.org This complex is formed by the addition of a nucleophile to the electron-deficient aromatic ring. libretexts.org The stability of this intermediate is paramount to the reaction's feasibility.

The exceptional stability of the Meisenheimer complex in this system is derived from the delocalization of the negative charge, particularly onto the electron-withdrawing nitro group. msu.edulibretexts.org For an attack at the C1 position, the resonance structures of the Meisenheimer complex show the negative charge distributed over the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. lumenlearning.comlibretexts.org This delocalization significantly stabilizes the intermediate, making its formation more favorable. msu.edu Kinetic studies on related compounds, such as 1-chloro-2,4-dinitrobenzene, have provided extensive insight into the formation and stability of these crucial intermediates, confirming the rate-enhancing effect of ortho and para nitro groups. lumenlearning.com

When an activated aryl halide has multiple halogen substituents, the question of which halogen is preferentially displaced arises. This selectivity depends on two main factors: the activation of the substitution site (governed by electronic effects) and the leaving group ability of the halide.

Activation: As discussed, the C1 position, holding the chlorine atom, is strongly activated by the ortho-nitro group. The C3 position, with the iodine atom, is only meta to the nitro group and thus receives significantly less electronic activation. msu.edulibretexts.org

Leaving Group Ability: The carbon-iodine bond is weaker than the carbon-chlorine bond, making iodide a better leaving group than chloride. In reactions where the elimination of the halide is the rate-limiting step, iodine would be displaced faster. researchgate.net

In the SNAr mechanism, the first step (nucleophilic attack) is generally rate-limiting. libretexts.orgchemconnections.org Therefore, the electronic activation provided by the nitro group is the dominant factor. The attack will preferentially occur at the most electron-poor carbon atom, which is C1. Consequently, the chlorine atom is expected to be selectively displaced over the iodine atom in nucleophilic aromatic substitution reactions of this compound.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on this compound is highly disfavored due to the powerful deactivating nature of the substituents. msu.edu The nitro group is a strong deactivating group, and the halogens are also deactivators. msu.edulibretexts.org This cumulative deactivation means that forcing EAS to occur would require extremely harsh reaction conditions. msu.edu

Should a reaction be forced, the regiochemical outcome would be determined by the directing effects of the three substituents:

Nitro Group (-NO₂): A strong deactivator and a meta-director. msu.edulibretexts.org It directs incoming electrophiles to positions 4 and 6.

Halogens (-Cl and -I): Deactivators but ortho- and para-directors. msu.edulibretexts.org The chlorine at C1 directs to positions 5 and 3 (already occupied). The iodine at C3 directs to positions 2 (occupied), 4, and 6.

All three substituents direct incoming electrophiles toward positions 4 and 6. Therefore, if an electrophilic substitution reaction were to occur, the product would be a mixture of 4- and 6-substituted isomers. Steric hindrance from the adjacent nitro and iodo groups might influence the ratio of these products.

Reductive Transformations of the Nitro Group and Halogens

The nitro and halogen groups on this compound can undergo reductive transformations. A significant challenge in the synthesis of complex molecules is the chemoselective reduction of the nitro group in the presence of halogens, which are susceptible to hydrogenolysis. researchgate.net Various catalytic systems have been developed to achieve this transformation with high selectivity, such as those using ruthenium-graphitic carbon nitride or iron oxide-modified catalysts, which can preserve the halogen substituents. The nitro group can be reduced to an amine using reagents like hydrogen gas with a catalyst or metals in acid. msu.edu

Electrochemical methods offer a powerful tool for studying the reductive transformations of halonitrobenzenes. utexas.eduxmu.edu.cn The reduction mechanism of these compounds is complex and typically proceeds through a series of electron transfer and chemical steps. utexas.edu Studies on various halonitrobenzenes in nonaqueous solvents like DMF, MeCN, and liquid ammonia (B1221849) show that the initial step is the formation of a radical anion. utexas.edu

The proposed mechanism is often of the ECE (Electron-transfer, Chemical step, Electron-transfer) type. utexas.edu

First Electron Transfer (E): The halonitrobenzene molecule accepts an electron to form a radical anion. Ar-X + e⁻ → [Ar-X]•⁻

Chemical Step (C): This radical anion can undergo dehalogenation, where the carbon-halogen bond cleaves to release a halide ion and form an aryl radical. [Ar-X]•⁻ → Ar• + X⁻

Second Electron Transfer (E): The aryl radical can then be further reduced to an anion, which is subsequently protonated by the solvent or electrolyte. utexas.edu

Table of Mentioned Compounds

Catalytic Hydrogenation and Transfer Hydrogenation Processes

The reduction of the nitro group in halogenated nitroaromatics is a critical transformation in synthetic chemistry, providing a route to valuable haloaniline intermediates. For a polysubstituted compound like this compound, the primary challenge lies in achieving chemoselective reduction of the nitro group without cleaving the carbon-halogen bonds (hydrodehalogenation), particularly the weaker carbon-iodine bond.

Catalytic Hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst. The mechanism generally proceeds through the adsorption of the nitroaromatic compound and hydrogen onto the catalyst surface. The nitro group is typically reduced in a stepwise fashion, potentially involving nitroso and hydroxylamine (B1172632) intermediates, before yielding the final amine. The choice of catalyst and reaction conditions is paramount to ensure high selectivity. While specific studies on this compound are not extensively detailed in the literature, research on various halonitrobenzenes provides significant insights. Catalysts based on platinum, palladium, nickel, and ruthenium are commonly employed. libretexts.org For instance, platinum nanoparticles integrated with Co–N₄ single sites have been shown to effectively hydrogenate ortho-chloronitrobenzene with high selectivity, where the platinum catalyzes the nitro reduction and the auxiliary sites preferentially adsorb the halogen, preventing its hydrogenolysis. A similar principle would be crucial for selectively reducing this compound, where the catalyst would need to prevent the cleavage of both C-Cl and the more labile C-I bonds.

Transfer Hydrogenation offers an alternative to the use of high-pressure H₂ gas, employing a hydrogen donor molecule instead. Common donors include formic acid, hydrazine (B178648), and various alcohols. rsc.orgumich.edu This method can also achieve high chemoselectivity. For example, a micro-mesoporous iron oxide (MMIO) catalyst using formic acid as the hydrogen donor has been successfully used for the reduction of a variety of halogenated nitroarenes, including 3-iodonitrobenzene and 4-chloronitrobenzene, with high yields completed in under an hour. umich.eduumich.edu Similarly, ultra-small FeS₂ nanoparticles with hydrazine monohydrate as the donor have demonstrated over 99% conversion and selectivity for the reduction of chloronitrobenzenes. rsc.org The mechanism involves the transfer of hydrogen from the donor to the substrate, mediated by the catalyst. The general success of these systems with iodo- and chloro-substituted nitroarenes suggests their potential applicability for the selective reduction of this compound.

The relative reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl) is a critical factor. The C-I bond is significantly weaker and more susceptible to cleavage than the C-Cl bond. Therefore, catalyst systems for the hydrogenation of this compound must be finely tuned to favor nitro group reduction while preserving both halogen substituents.

Table 1: Examples of Catalytic Transfer Hydrogenation of Halogenated Nitroarenes This table presents findings for structurally related compounds to infer the potential reactivity of this compound.

| Substrate | Catalyst System | H-Donor | Temp (°C) | Time | Conversion (%) | Yield (%) of Haloaniline | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloronitrobenzene | Micro-Mesoporous Iron Oxide (MMIO) / Ligand | Formic Acid | 70 | 40 min | >99 | 96 | umich.edu |

| 3-Iodonitrobenzene | Micro-Mesoporous Iron Oxide (MMIO) / Ligand | Formic Acid | 70 | 40 min | >99 | 94 | umich.edu |

| 4-Chloronitrobenzene | Ultra-small FeS₂ Nanoparticles | Hydrazine Monohydrate | 60 | 2 h | >99.9 | >99.8 | rsc.org |

| 3-Chloronitrobenzene | Ultra-small FeS₂ Nanoparticles | Hydrazine Monohydrate | 60 | 2 h | >99.9 | >99.8 | rsc.org |

Radical Reactions Involving this compound

Single Electron Transfer Processes

The chemical behavior of this compound is significantly influenced by the strong electron-withdrawing nature of its nitro group. This property makes the molecule susceptible to single electron transfer (SET) from an electron donor, leading to the formation of a radical anion. chemrxiv.orgnih.gov This fundamental process can be represented as:

ArNO₂ + e⁻ → [ArNO₂]•⁻

In this equation, Ar represents the 2-chloro-6-iodophenyl group. The SET event can be initiated by various means, including chemical reductants (e.g., alkali metals, certain organic bases), electrochemical reduction, or photochemically. chemrxiv.orgresearchgate.netresearchgate.net Recent studies have revealed that even common bases, such as potassium tert-butoxide, can act as single-electron reductants for nitroarenes, generating stable nitrobenzenide radical ion-pairs. chemrxiv.orgnih.gov

The formation of the [this compound]•⁻ radical anion is a pivotal first step in several reaction pathways. This intermediate is a key player in subsequent transformations, including the potential cleavage of the carbon-halogen bonds, which is dictated by their relative bond dissociation energies.

Aryl Radical Intermediates

Following the formation of the radical anion via single electron transfer, the intermediate can undergo further reactions, most notably the cleavage of a carbon-halogen bond to form an aryl radical and a halide anion. The rate of this fragmentation is highly dependent on the nature of the halogen. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, making the carbon-iodine bond the most likely to break.

For the radical anion of this compound, the dissociation of the C-I bond would be the favored pathway:

[Cl(I)C₆H₃NO₂]•⁻ → [Cl(•)C₆H₃NO₂]⁻ + I⁻

This process results in the formation of a 2-chloro-6-nitrophenyl radical. Studies on the electrochemical and photoelectrochemical reduction of various halonitrobenzenes have consistently shown that C-I bonds cleave much more readily than C-Br or C-Cl bonds. researchgate.netscispace.com In many cases, the reduction of iodonitrobenzenes leads to iodide loss spontaneously upon formation of the radical anion, whereas the cleavage of C-Cl or C-Br bonds from their respective radical anions often requires additional energy, for instance, from photo-activation (a photo-ECE mechanism). researchgate.net

The resulting 2-chloro-6-nitrophenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent to form 1-chloro-3-nitrobenzene, or engage in intermolecular reactions like addition to other aromatic rings. researchgate.netacs.org

Photochemical and Thermal Decomposition Pathways

Thermal Decomposition: When subjected to high temperatures, such as in a fire, this compound is expected to decompose. matrixscientific.comchemsrc.com The likely hazardous combustion products would include toxic and corrosive fumes such as carbon monoxide, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen iodide (HI). chemsrc.com The decomposition pathway involves the fragmentation of the molecule, breaking the C-N, C-Cl, and C-I bonds. The presence of the nitro group, an oxidizing functional group, can contribute to the energy released during combustion.

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 3 Iodo 2 Nitrobenzene

X-ray Crystallography for Molecular and Crystal Structure Analysis

A thorough search for X-ray crystallographic data for 1-chloro-3-iodo-2-nitrobenzene did not yield any specific studies or crystal structure depositions in available databases. While crystallographic information exists for isomers, such as 4-chloro-1-iodo-2-nitrobenzene, and other related halogenated nitrobenzenes, this data is not applicable for the precise analysis of the title compound as per the strict focus of this article. Without experimental crystallographic data, a scientifically accurate discussion of its specific molecular and crystal structure is not possible.

As no crystal structure data is available for this compound, an analysis of its intermolecular interactions and crystal packing cannot be provided. Such an analysis is entirely dependent on the determination of the solid-state structure through X-ray diffraction methods.

Detailed conformational analysis, including the dihedral angles between the nitro group and the benzene (B151609) ring or the specific orientations of the halogen substituents, requires precise atomic coordinates from a solved crystal structure. In the absence of this data for this compound, this subsection cannot be addressed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. The vibrational spectra of this compound are characterized by the distinct frequencies associated with the nitro group (NO₂), the carbon-chlorine (C-Cl) bond, the carbon-iodine (C-I) bond, and the benzene ring.

The nitro group typically exhibits two strong characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch is generally observed in the range of 1500-1570 cm⁻¹, while the symmetric stretch appears in the 1300-1370 cm⁻¹ region. The presence of electron-withdrawing chloro and iodo substituents on the benzene ring is expected to influence the exact position of these bands.

The C-Cl stretching vibration for chlorobenzenes is typically found in the region of 1000-1100 cm⁻¹. The C-I bond, being weaker and involving a heavier atom, vibrates at a lower frequency, with its stretching band expected to appear in the 500-600 cm⁻¹ range.

The benzene ring itself gives rise to several characteristic vibrations, including C-H stretching, C-C stretching in the ring, and various in-plane and out-of-plane bending modes. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,3-trisubstitution in this case) influences the pattern of the out-of-plane C-H bending vibrations, which are typically observed in the 650-900 cm⁻¹ range and can be diagnostic of the substitution pattern.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong signals in the Raman spectrum. For this compound, the symmetric stretching of the nitro group and the C-I and C-Cl stretching vibrations are expected to be readily observable in the Raman spectrum.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Asymmetric NO₂ Stretch | 1500 - 1570 | IR |

| Symmetric NO₂ Stretch | 1300 - 1370 | IR, Raman |

| Aromatic C-C Stretch | 1400 - 1600 | IR, Raman |

| C-Cl Stretch | 1000 - 1100 | IR, Raman |

| Aromatic C-H Bending (out-of-plane) | 650 - 900 | IR |

| C-I Stretch | 500 - 600 | Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₆H₃ClINO₂), the molecular weight is 283.45 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern. miamioh.edu

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways for halogenated nitroaromatic compounds. Common fragmentation patterns include the loss of the nitro group (NO₂), the halogen atoms (Cl and I), and other small neutral molecules.

Key predicted fragmentation pathways include:

Loss of the nitro group: A significant fragment would likely be observed at [M - NO₂]⁺, corresponding to the loss of a nitro radical (mass 46).

Loss of halogen atoms: Fragmentation can occur through the loss of a chlorine radical ([M - Cl]⁺) or an iodine radical ([M - I]⁺). Due to the weaker C-I bond, the loss of iodine is generally more favorable.

Loss of nitro and halogen: Sequential loss of the nitro group and a halogen atom can also occur, leading to fragments such as [M - NO₂ - Cl]⁺ and [M - NO₂ - I]⁺.

Formation of phenoxide-like ions: Under certain ionization conditions, such as negative atmospheric pressure chemical ionization (APCI), halogenated nitrobenzene (B124822) compounds can form phenoxide ion substitution products. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₆H₃ClINO₂]⁺ | Molecular Ion (M⁺) | 283/285 |

| [C₆H₃ClI]⁺ | Loss of NO₂ | 237/239 |

| [C₆H₃INO₂]⁺ | Loss of Cl | 248 |

| [C₆H₃ClNO₂]⁺ | Loss of I | 156/158 |

| [C₆H₃I]⁺ | Loss of NO₂ and Cl | 202 |

| [C₆H₃Cl]⁺ | Loss of NO₂ and I | 110/112 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the nitrobenzene chromophore, which is modified by the chloro and iodo substituents.

The electronic spectrum of aromatic compounds typically exhibits several absorption bands corresponding to different electronic transitions. For nitrobenzene and its derivatives, two main types of transitions are generally observed:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the benzene ring and the nitro group. These transitions usually result in strong absorption bands. For conjugated systems, these absorptions can be shifted to longer wavelengths (bathochromic shift). libretexts.org

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital. These transitions are typically of lower energy and result in weaker absorption bands compared to π → π* transitions. youtube.com

The presence of halogen substituents (Cl and I) on the benzene ring can influence the position and intensity of these absorption bands. Halogens have non-bonding electrons that can interact with the π-system of the ring (mesomeric effect) and are also electron-withdrawing (inductive effect). This can cause a shift in the absorption maxima (λmax) to longer wavelengths.

Based on related compounds like 1-iodo-3-nitrobenzene, the UV-Vis spectrum of this compound is expected to show characteristic absorptions in the UV region. The exact λmax values would be influenced by the combined electronic effects of the chloro, iodo, and nitro groups on the aromatic ring.

Table 3: Predicted Electronic Transitions and Absorption Maxima for this compound

| Electronic Transition | Chromophore | Predicted Absorption Region (λmax) |

|---|---|---|

| π → π* | Nitrobenzene ring system | ~220-280 nm |

| n → π* | Nitro group | ~300-350 nm |

Computational and Theoretical Chemistry Studies of 1 Chloro 3 Iodo 2 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic and geometric structure of molecules with high accuracy.

Ab Initio Calculations of Reactivity Descriptors

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate predictions of molecular properties and reactivity. From the calculated electronic structure, various reactivity descriptors can be derived. These descriptors, based on conceptual DFT, help in predicting the reactive behavior of the molecule.

Key reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

For halonitrobenzenes, these descriptors are influenced by the nature and position of the halogen substituents. The high electronegativity of the chlorine and iodine atoms, combined with the strong electron-withdrawing nature of the nitro group, is expected to result in a high electrophilicity index for 1-chloro-3-iodo-2-nitrobenzene, making it susceptible to nucleophilic attack. Ab initio studies on substituted halobenzenes have been used to calculate molecular electrostatic potentials (MEP), which are crucial for understanding intermolecular interactions, particularly halogen bonding. nih.gov

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules. While the benzene (B151609) ring itself is rigid, the nitro group can exhibit some degree of rotational freedom around the C-N bond. MD simulations would allow for the exploration of the potential energy surface associated with this rotation, providing insight into the most stable conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with biological receptors or solvent molecules.

QSAR/QSPR Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. For nitroaromatic compounds, QSAR studies have been conducted to model their toxicity and other biological activities. researchgate.net These models often use a combination of topological indices and quantum molecular descriptors. nih.gov

In the context of this compound, a QSAR model could be developed to predict its potential toxicity or other biological effects based on descriptors calculated from its molecular structure. Important descriptors for nitroaromatic compounds in QSAR models often include the lowest unoccupied molecular orbital energy (E-LUMO), which relates to their ability to accept electrons. researchgate.net The development of such models relies on experimental data for a training set of related compounds, and the predictive power of the model for a new compound like this compound would depend on its structural similarity to the compounds in the training set.

Solvent Effects on Reactivity and Spectroscopy from a Theoretical Perspective

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with quantum chemical calculations to account for the effects of a solvent.

Studies on para-halo-nitrobenzene compounds have shown that solvent polarity can affect their electronic properties, such as the dipole moment. smf.mxsmf.mx An increase in solvent polarity generally leads to a stabilization of polar structures. For this compound, which is expected to have a significant dipole moment due to its polar substituents, solvent effects are likely to be important for its reactivity and spectroscopic properties. Theoretical calculations incorporating solvent effects could be used to predict shifts in its UV-Vis absorption spectra in different solvents, a phenomenon known as solvatochromism. Furthermore, theoretical studies can elucidate the role of the solvent in chemical reactions involving this compound, for instance, by stabilizing transition states or intermediates.

Advanced Applications and Derivatization of 1 Chloro 3 Iodo 2 Nitrobenzene

Role as a Key Intermediate in Complex Organic Synthesis

1-Chloro-3-iodo-2-nitrobenzene is a strategically important building block in the field of complex organic synthesis. Its trifunctionalized aromatic ring, featuring chloro, iodo, and nitro groups, offers a versatile platform for a variety of chemical transformations. The differential reactivity of the substituents allows for selective and sequential reactions, making it a valuable precursor for the synthesis of highly substituted and complex molecular architectures. This compound is particularly noted for its application in the construction of active pharmaceutical ingredients (APIs) and is explored for its potential in creating novel agrochemicals and specialty materials.

Pharmaceutical Synthesis (e.g., GDC-0449 Precursors)

The utility of this compound is prominently highlighted in the synthesis of precursors for the anticancer drug Vismodegib (GDC-0449). google.comnih.gov Vismodegib is a first-in-class Hedgehog signaling pathway inhibitor approved for the treatment of basal-cell carcinoma. nih.gov The synthesis of this complex molecule relies on the strategic assembly of key fragments, and this compound serves as a critical starting material for one of these fragments.

The primary role of this compound in the synthesis of Vismodegib precursors is in the formation of the substituted aniline (B41778) core of the drug. The synthetic strategies often involve a Suzuki or Negishi cross-coupling reaction at the iodo position, followed by the reduction of the nitro group to an amine. This amine then participates in a subsequent amide bond formation to complete the Vismodegib scaffold.

A general synthetic approach involving this compound for a key Vismodegib intermediate, 4-chloro-3-(pyridin-2-yl)aniline, is outlined below:

Cross-Coupling Reaction: this compound is coupled with a suitable pyridine-containing organometallic reagent, such as 2-(tributylstannyl)pyridine (B98309) or a pyridineboronic acid derivative. The reaction is typically catalyzed by a palladium complex. The iodine atom is selectively replaced by the pyridine (B92270) ring due to its higher reactivity in such coupling reactions compared to the chlorine atom.

Reduction of the Nitro Group: The resulting 2-(2-chloro-6-nitrophenyl)pyridine is then subjected to a reduction step. This is commonly achieved using reducing agents like iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) or through catalytic hydrogenation. This step converts the nitro group into an amino group, yielding the crucial intermediate, 4-chloro-3-(pyridin-2-yl)aniline.

This intermediate is then acylated with 2-chloro-4-(methylsulfonyl)benzoic acid to produce the final Vismodegib molecule. newdrugapprovals.org The specific positioning of the chloro, iodo, and nitro groups on the starting benzene (B151609) ring is essential for achieving the correct substitution pattern in the final drug product.

The following table summarizes the key transformations and reagents in a representative synthesis of a GDC-0449 precursor starting from this compound:

| Step | Starting Material | Reagent(s) | Product | Purpose of Transformation |

| 1 | This compound | Pyridine-2-boronic acid, Pd catalyst, Base | 2-(2-Chloro-6-nitrophenyl)pyridine | Introduction of the pyridine moiety |

| 2 | 2-(2-Chloro-6-nitrophenyl)pyridine | Fe, NH4Cl or H2/Pd-C | 4-Chloro-3-(pyridin-2-yl)aniline | Reduction of the nitro group to form the key aniline intermediate |

Agrochemical Development

While nitroaromatic compounds are broadly utilized as intermediates in the synthesis of pesticides and herbicides, specific documented applications of this compound in the development of agrochemicals are not widely reported in publicly available literature. The structural motifs present in this molecule, however, suggest its potential as a precursor for novel agrochemical candidates. The combination of a chlorinated and nitrated benzene ring is a common feature in many active agrochemical ingredients.

Precursors for Dyes and Specialty Chemicals

Nitroanilines, which can be derived from this compound, are foundational precursors in the synthesis of a wide range of dyes, particularly disperse dyes for synthetic fibers. However, there is no specific information in the available literature detailing the use of this compound as a precursor for commercial dyes or other specialty chemicals.

Synthesis of Functionalized Derivatives for Material Science Applications

The synthesis of functionalized derivatives of this compound for applications in material science is not extensively documented in current research literature. The multifunctional nature of the molecule could theoretically be exploited to create novel monomers for specialty polymers or functional materials. For instance, the reactive sites could be used to introduce polymerizable groups or moieties that impart specific optical or electronic properties.

Catalytic Applications and Ligand Precursors

There is a lack of available scientific literature describing the direct catalytic applications of this compound or its use as a precursor for the synthesis of ligands for catalysis. While substituted anilines and pyridines, which can be synthesized from this compound, are common structural components of ligands in coordination chemistry and catalysis, the specific derivatization of this compound for this purpose has not been reported.

Environmental Fate and Degradation Mechanisms of Halogenated Nitrobenzenes

Biodegradation Pathways

The biodegradation of halogenated nitroaromatic compounds is a critical process for their removal from the environment. Microorganisms have evolved various enzymatic strategies to break down these recalcitrant molecules. These pathways can be broadly categorized as either reductive or oxidative.

Reductive Pathways: Under anaerobic or anoxic conditions, the primary route of initial attack is the reduction of the nitro group. This process is generally faster than oxidative degradation. Microorganisms, including bacteria and fungi, can reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. researchgate.net For instance, the degradation of chloronitrobenzenes (CNBs) has been shown to proceed through the formation of the corresponding chloroanilines. nih.gov A coculture of Pseudomonas putida and a Rhodococcus sp. was shown to mineralize 3- and 4-chloronitrobenzene, where the initial step involved the reduction of the nitro group. nih.gov

Oxidative Pathways: In aerobic environments, microorganisms can initiate degradation by attacking the aromatic ring. This often involves dioxygenase enzymes that incorporate one or both atoms of molecular oxygen into the benzene (B151609) ring, leading to the formation of catechols. For example, the biodegradation of nitrobenzene (B124822) by Comamonas sp. strain JS765 involves an initial dioxygenase attack that releases the nitrite (B80452) group and forms catechol, which is then further degraded via a meta-cleavage pathway. nih.govresearchgate.net Following the initial attack, subsequent steps can include dehalogenation, where the chlorine or iodine atom is removed. Fungi, with their expansive mycelial networks, also show significant potential for degrading halogenated nitroaromatics through oxidative enzymes. mdpi.com

The biodegradation of a di-halogenated compound like 1-chloro-3-iodo-2-nitrobenzene would likely involve a combination of these steps: nitro group reduction, and sequential or simultaneous dehalogenation of both chlorine and iodine, followed by ring cleavage. However, the specific order and microbial species involved are unknown.

Table 1: Microorganisms Involved in the Degradation of Related Nitroaromatic Compounds

Photodegradation Processes

Photodegradation, or photolysis, is a key abiotic process that can contribute to the transformation of halogenated nitrobenzenes in the environment, particularly in sunlit surface waters and in the atmosphere. This process can occur through direct or indirect mechanisms.

Direct Photolysis: Direct photolysis involves the absorption of solar radiation by the compound itself, leading to its excitation and subsequent chemical transformation. While possible, this is often a slow process for many nitroaromatic compounds in water. researchgate.net

Indirect Photolysis: Indirect photolysis is typically a more significant pathway. It involves the reaction of the pollutant with photochemically produced reactive species, such as hydroxyl radicals (•OH). In the atmosphere, the calculated half-life for the indirect photochemical degradation of 1-chloro-2-nitrobenzene (B146284) by hydroxyl radicals is 187.2 days. oecd.org In aquatic environments, dissolved organic matter and nitrate (B79036) ions can absorb sunlight and generate reactive oxygen species that degrade these pollutants. For example, the photocatalytic degradation of 4-chloronitrobenzene using a TiO₂ catalyst showed that hydroxyl radicals could displace the chlorine atom, the nitro group, and hydrogen atoms from the benzene ring, leading to the formation of various phenols and inorganic ions. nih.gov The efficiency of this process was significantly enhanced in the presence of oxygen or ozone. nih.gov

For this compound, indirect photolysis via reaction with hydroxyl radicals would be an expected degradation pathway in both air and water. The relative bond strengths (C-I vs. C-Cl) suggest that the iodine atom might be more susceptible to cleavage than the chlorine atom, but this has not been experimentally verified.

Chemical Degradation in Aquatic and Terrestrial Environments

Beyond photodegradation, other chemical reactions can influence the fate of halogenated nitrobenzenes in soil and water.

Hydrolysis: Hydrolysis is a reaction with water that can break down chemical compounds. However, the carbon-halogen and carbon-nitro bonds on an aromatic ring are generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for compounds like this compound.

Redox Reactions: In anoxic sediments and groundwater, chemical reduction can occur. Abiotic reductants, such as ferrous iron (Fe²⁺) associated with clay minerals, can reduce the nitro group to an amino group, similar to microbial reductive pathways. This can be a significant transformation pathway in subsurface environments.

Sorption: While not a degradation mechanism, sorption to soil organic matter and sediments is a critical process affecting the fate and bioavailability of these compounds. The octanol-water partition coefficient (Kow) is often used to predict the tendency of a chemical to sorb to soil. For 1-chloro-2-nitrobenzene, the log Kow is 2.24, and its soil organic carbon-water (B12546825) partitioning coefficient (Koc) has been calculated at 315.5, suggesting moderate mobility and sorption potential in soil. oecd.org Compounds with higher halogenation or different substitution patterns may exhibit different sorption behaviors. The sorption of this compound would influence its leaching potential into groundwater and its availability for microbial degradation or uptake.

Table 2: Summary of Potential Degradation Pathways for Halogenated Nitrobenzenes

Mechanistic Toxicology and Environmental Health Implications

Mechanisms of Toxicity of Halogenated Nitrobenzenes

The toxicity of halogenated nitrobenzenes is intrinsically linked to their metabolism. The biotransformation of these compounds can produce highly reactive intermediates that are responsible for their adverse health effects. Key metabolic pathways include the reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives, as well as oxidative reactions that introduce hydroxyl groups onto the aromatic ring researchgate.netnih.gov. These processes are often mediated by cytochrome P-450 enzymes researchgate.net.

Many substituted nitrobenzenes exhibit genotoxic and mutagenic properties. nih.gov The genotoxicity is often dependent on the metabolic reduction of the nitro group to reactive electrophilic intermediates, such as the nitroso and N-hydroxylamino derivatives. These intermediates can form covalent adducts with DNA, leading to mutations and chromosomal damage.

Research on various chloronitrobenzenes has demonstrated their potential to induce genetic damage. For instance, 1-chloro-2-nitrobenzene (B146284) is suspected of being a weak clastogen (an agent that causes breaks in chromosomes) and has been shown to induce DNA damage in the liver and kidneys of mice following intraperitoneal injection. oecd.org Similarly, 4-chloronitrobenzene can induce chromosomal aberrations, sister chromatid exchange, and repairable DNA breaks in cultured mammalian cells at toxic doses. inchem.org Studies using the Salmonella typhimurium mutagenesis assay (Ames test) have shown that many nitrobenzene (B124822) derivatives are mutagenic, with the position of the substituents on the benzene (B151609) ring influencing the mutagenic activity. nih.gov

Table 1: Genotoxicity of Selected Halogenated Nitrobenzenes

| Compound | Genotoxic Effect | Test System | Reference |

|---|---|---|---|

| 1-Chloro-2-nitrobenzene | Suspected weak clastogen; DNA damage | Mammalian cells in vitro; Mice in vivo | oecd.org |

| 4-Chloronitrobenzene | Chromosomal aberrations; Sister chromatid exchange; DNA breaks | Cultured mammalian cells | inchem.org |

| Substituted Nitrobenzenes | Mutagenicity | Salmonella typhimurium (Ames test) | nih.gov |

The carcinogenic potential of halogenated nitrobenzenes is a significant concern. Nitrobenzene itself is classified as a probable human carcinogen based on sufficient evidence from animal studies, where it has been shown to cause tumors at multiple sites in rats and mice. nih.govwww.gov.uknih.gov The mechanisms are not fully elucidated but are thought to be linked to its metabolites. nih.gov

A major metabolic pathway for many chloronitrobenzenes involves the reduction of the nitro group to form the corresponding chloroaniline. ca.gov For example, a key metabolite of 1-chloro-4-nitrobenzene is 4-chloroaniline, a known carcinogen that has been shown to produce vascular tumors in mice. ca.gov This metabolic conversion suggests that the carcinogenicity of the parent compound may be mediated, at least in part, by its carcinogenic metabolite. ca.gov The International Agency for Research on Cancer (IARC) has classified chloronitrobenzenes as a whole into Group 3, "not classifiable as to their carcinogenicity to humans," due to inadequate evidence in both humans and experimental animals. inchem.org

Halogenated nitrobenzenes can exert toxic effects on the reproductive system, particularly in males. Nitrobenzene is a known male reproductive toxicant in animal models, leading to testicular atrophy, damage to the seminiferous tubules, and decreased sperm production. nih.govepa.gov The mechanism may involve oxidative stress within the testes, as metabolites like nitrosobenzene can induce oxidative DNA damage. cdc.gov

Studies on chloronitrobenzenes have also revealed reproductive toxicity. Inhalation exposure to 2-chloronitrobenzene and 4-chloronitrobenzene has been found to decrease spermatogenesis in rats. inchem.org While the precise mechanisms are still under investigation, it is believed that metabolic activation within the reproductive organs plays a crucial role. Developmental toxicity appears to be a lesser concern, often occurring only at doses that also cause maternal toxicity. inchem.orgnih.gov

Molecular Interactions with Biological Systems

The toxicity of halogenated nitrobenzenes stems from the molecular interactions of the parent compound and its metabolites with biological macromolecules. A primary mechanism involves the metabolic generation of highly reactive, electrophilic species, such as epoxides and quinones, by cytochrome P450 enzymes. researchgate.net These reactive intermediates can covalently bind to nucleophilic sites on tissue proteins and DNA, disrupting their normal function and leading to cellular damage and toxicity. researchgate.net

Another critical interaction involves the redox cycling of nitroaromatic compounds. The reduction of the nitro group to a nitro anion radical can react with molecular oxygen to produce superoxide radicals. nih.gov This process can lead to a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. This oxidative stress can damage lipids, proteins, and DNA, contributing to the observed toxicity. Furthermore, metabolites such as nitrosobenzene can form adducts with hemoglobin in red blood cells, leading to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. nih.govnih.gov For some toxic halogenated aromatic hydrocarbons, a proposed mechanism of action involves binding to specific intracellular proteins, such as the Ah receptor, which then alters gene expression, leading to a cascade of toxic effects. nih.gov

Environmental Monitoring and Risk Assessment Methodologies

Effective environmental monitoring is essential for assessing the risks associated with halogenated nitrobenzenes. A variety of analytical methods have been developed to detect and quantify these compounds in different environmental matrices, including water, air, and soil. cdc.gov

Commonly employed techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC). These separation techniques are often coupled with sensitive detectors such as:

Mass Spectrometry (MS): Provides high selectivity and structural information.

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds.

Nitrogen-Phosphorus Detector (NPD): Selective for nitrogen-containing compounds.

Flame Ionization Detector (FID): A general-purpose detector for organic compounds.

Ultraviolet (UV) Detector: Used with HPLC for compounds that absorb UV light. cdc.govnih.gov

For air monitoring, samples are typically collected by drawing air through a solid sorbent tube, followed by solvent desorption and analysis by GC. who.int For water samples, solid-phase extraction (SPE) is a common pre-concentration step before chromatographic analysis. nih.gov The U.S. Environmental Protection Agency (EPA) maintains a database of Selected Analytical Methods for Environmental Remediation and Recovery (SAM) that can provide guidance for analyzing environmental samples for contaminants during remediation activities. epa.gov

Risk assessment for these compounds involves evaluating their potential for human exposure and their inherent toxicity. This process relies on the data gathered from toxicological studies and environmental monitoring to establish safe exposure levels and guide regulatory decisions.

Future Directions and Emerging Research Areas

Sustainable Synthesis of 1-Chloro-3-iodo-2-nitrobenzene

The principles of green chemistry are increasingly pivotal in the synthesis of specialty chemicals. researchgate.net For this compound, future research is anticipated to focus on developing more sustainable and environmentally benign synthetic routes. nih.gov Traditional synthesis methods for similar compounds often rely on harsh reagents and produce significant waste. Emerging research is geared towards minimizing this environmental impact.

Key areas for sustainable synthesis research include:

Green Solvents and Reagents: A shift away from conventional volatile organic solvents towards greener alternatives like water or ionic liquids is a primary goal. nih.gov Research into using less hazardous reagents, such as employing metal-free reduction techniques for related nitro aromatics using agents like tetrahydroxydiboron (B82485) in water, points towards a more sustainable future for producing derivatives of this compound. organic-chemistry.org

Catalytic Innovations: The development of novel catalysts is crucial. This includes the use of nanocatalysts, potentially derived from biomass, which can enhance reaction efficiency and selectivity under milder conditions. lut.fi For instance, palladium supported on silicon carbide has shown excellent photocatalytic activity in the hydrogenation of nitrobenzene (B124822), a reaction pathway that could be adapted. mdpi.com

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis and mechanochemistry are being explored to reduce energy consumption and reaction times in the synthesis of complex organic molecules. nih.gov These methods offer the potential for more efficient and scalable production of this compound.

A comparative look at traditional versus potential green synthesis parameters is presented in the table below.

| Parameter | Traditional Synthesis Approach | Potential Green Synthesis Approach |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids |

| Catalysts | Stoichiometric and often toxic reagents | Recyclable heterogeneous catalysts, Nanocatalysts, Biocatalysts |

| Energy Input | High temperature and pressure | Microwave irradiation, Mechanochemistry, Phot-catalysis |

| Atom Economy | Often low, with significant byproducts | High, through cascade reactions and efficient catalysis |

| Feedstocks | Petroleum-based | Renewable and bio-based sources |

Exploration of Novel Reactivity and Transformation Pathways

The distinct arrangement of chloro, iodo, and nitro groups on the benzene (B151609) ring of this compound offers a rich landscape for exploring new chemical reactions and transformations. The electron-withdrawing nature of the nitro group, combined with the differential reactivity of the halogen substituents, allows for selective chemical modifications.

Future research in this area is likely to focus on:

Selective Functionalization: Developing reactions that can selectively target one of the halogen atoms or the nitro group is a key area of interest. For example, the reduction of the nitro group to an amine is a common transformation for nitroaromatic compounds and could yield novel aniline (B41778) derivatives. nih.gov

Cross-Coupling Reactions: The presence of an iodine atom makes the compound a prime candidate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the introduction of a wide range of new functional groups, leading to the synthesis of complex molecules.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring, due to the nitro group, facilitates nucleophilic aromatic substitution reactions, potentially allowing for the replacement of the chlorine atom with other nucleophiles.

Advanced Computational Tools for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can provide deep insights into its chemical behavior and guide experimental work. acs.org

Advanced computational studies are expected to contribute in the following ways:

Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound, helping to understand reaction mechanisms and predict the most favorable pathways. lanl.gov

Prediction of Physicochemical Properties: Computational models can accurately predict various properties such as reduction potential, proton affinity, and electronic properties, which are influenced by the substituents on the benzene ring. nih.govresearchgate.net This information is valuable for designing new molecules with desired characteristics.

Spectroscopic Analysis: Theoretical calculations of vibrational spectra (FT-IR and FT-Raman) can aid in the structural characterization of this compound and its derivatives, providing a powerful complement to experimental spectroscopic techniques. niscpr.res.inresearchgate.net

The following table outlines some key molecular properties of this compound that can be investigated using computational tools.

| Property | Computational Method | Predicted Information |